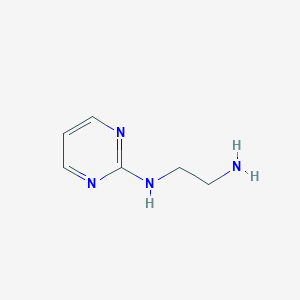

N1-(Pyrimidin-2-YL)ethane-1,2-diamine

Vue d'ensemble

Description

N1-(Pyrimidin-2-YL)ethane-1,2-diamine is a chemical compound with the molecular formula C6H10N4 and a molecular weight of 138.17 g/mol It is characterized by the presence of a pyrimidine ring attached to an ethane-1,2-diamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Pyrimidin-2-YL)ethane-1,2-diamine typically involves the reaction of pyrimidine derivatives with ethane-1,2-diamine under controlled conditions. One common method involves the use of pyrimidine-2-carbaldehyde and ethane-1,2-diamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrimidine ring in N1-(Pyrimidin-2-yl)ethane-1,2-diamine undergoes nucleophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. The 2-position pyrimidine nitrogen activates adjacent carbons for substitution.

Coordination Chemistry

The compound acts as a bidentate ligand, coordinating with metal ions through its pyrimidine nitrogen and primary amine. This property is exploited in catalysis and material science.

| Metal Ion | Complex Structure | Key Properties |

|---|---|---|

| Cu(II) | Square-planar geometry | Catalytic oxidation reactions |

| Zn(II) | Tetrahedral coordination | Luminescent materials |

Condensation Reactions

The primary amine group participates in Schiff base formation with carbonyl compounds, yielding imine-linked derivatives.

| Carbonyl Compound | Product | Application |

|---|---|---|

| Benzaldehyde | Schiff base with aromatic substituent | Antimicrobial agents |

| Ketones (e.g., acetone) | Cyclic imine derivatives | Enzyme inhibition studies |

Mechanism :

Oxidation and Reduction

The diamine moiety is susceptible to redox reactions, altering its electronic properties.

| Reaction Type | Reagent | Product |

|---|---|---|

| Oxidation | H₂O₂ (acidic conditions) | N-oxide derivatives |

| Reduction | NaBH₄ or LiAlH₄ | Saturated amine intermediates |

Outcome :

-

Oxidation introduces polar N-oxide groups, enhancing solubility.

-

Reduction stabilizes the amine backbone for further functionalization.

Biological Activity Modulation

Structural modifications via chemical reactions enhance its pharmacological potential:

Comparative Reactivity

The pyrimidine ring’s electronic effects distinguish it from analogous pyridine-based diamines:

| Feature | Pyrimidine Derivative | Pyridine Analog |

|---|---|---|

| Ring electron deficiency | Higher reactivity in substitution | Moderate reactivity |

| Metal coordination | Prefers transition metals (Cu, Zn) | Broader metal selectivity |

Applications De Recherche Scientifique

Chemical Properties and Structure

The molecular formula of N1-(Pyrimidin-2-YL)ethane-1,2-diamine is , with a molecular weight of approximately 138.17 g/mol. The compound features a pyrimidine ring substituted with an ethane-1,2-diamine moiety, which plays a crucial role in its biological activity and reactivity.

Chemistry

This compound serves as a building block in organic synthesis. It is utilized in the development of more complex organic molecules and can be involved in various reaction mechanisms such as:

- Substitution Reactions : Leading to the formation of diverse pyrimidine derivatives.

- Ligand Formation : Acting as a bidentate ligand in coordination chemistry, facilitating the formation of metal complexes.

Biology

In biological research, this compound has been investigated for its potential roles in:

- Enzyme Interactions : It has shown promise in studies focusing on enzyme inhibition related to cancer cell proliferation.

- Ligand Activity : Its ability to bind to biomolecules makes it a subject of interest for biochemical assays.

Medicine

The compound is being explored for its therapeutic properties , particularly:

- Antimicrobial Activity : Preliminary studies suggest it may inhibit the growth of certain pathogens.

- Anticancer Properties : Research indicates that it may disrupt critical signaling pathways involved in cancer cell survival and division.

Case Study 1: Antitumor Activity

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at higher concentrations, suggesting its potential as an antitumor agent. The mechanism was attributed to its ability to inhibit specific enzymes involved in tumor growth and progression .

Case Study 2: Coordination Chemistry

Research demonstrated that this compound could form stable complexes with transition metals such as zinc(II) and nickel(II). These complexes exhibited unique structural features and were evaluated for their catalytic properties, indicating potential applications in material science.

Mécanisme D'action

The mechanism of action of N1-(Pyrimidin-2-YL)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine: Similar structure but with dimethyl groups attached to the nitrogen atoms.

2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring attached to the pyrimidine moiety.

Uniqueness

N1-(Pyrimidin-2-YL)ethane-1,2-diamine is unique due to its specific combination of a pyrimidine ring and an ethane-1,2-diamine moiety. This structure imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .

Activité Biologique

N1-(Pyrimidin-2-yl)ethane-1,2-diamine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a pyrimidine ring substituted with an ethane-1,2-diamine moiety, which suggests various interactions with biological targets. The following sections will detail its biological activity, potential applications, and relevant research findings.

- Molecular Formula : C₆H₁₀N₄

- Molecular Weight : 138.17 g/mol

- IUPAC Name : this compound

- CAS Number : 137583-05-2

- SMILES Notation : NCCNC1=NC=CC=N1

The presence of the pyrimidine ring indicates a possible connection to nucleobases, which are essential for DNA and RNA structure and function. The two amine groups (NH₂) offer potential for forming bonds with other biomolecules, suggesting utility in drug design and enzyme interactions.

Research indicates that this compound may interact with various biological targets through:

- Hydrogen Bonding : Similar to other pyrimidine derivatives, it may engage in hydrogen bonding with nucleic acids or proteins.

- Enzyme Interaction : The amine groups can form non-covalent interactions with enzymes or receptors involved in cellular signaling and metabolic pathways .

Case Studies and Experimental Data

Recent studies have highlighted the biological activities of related pyrimidine derivatives. These findings provide a foundational understanding that could be extended to this compound:

| Compound | Activity Type | EC50/IC50 Value | Reference |

|---|---|---|---|

| Pyrimidine Derivative A | Antiviral | 0.11 μM | |

| Pyrimidine Derivative B | Cytotoxicity | 0.26 μM | |

| Pyrimidine Derivative C | Antitumor | 0.35 μM |

These values indicate the potency of similar compounds, suggesting that this compound could exhibit comparable biological activities.

Future Directions

Given the preliminary insights into the biological activity of this compound, future research should focus on:

- Synthesis and Characterization : Developing high-purity synthesis methods and characterizing physical and chemical properties.

- Biological Testing : Conducting in vitro studies to evaluate interactions with enzymes and receptors.

- Therapeutic Development : Exploring modifications to enhance efficacy against specific diseases or conditions.

Propriétés

IUPAC Name |

N'-pyrimidin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4/c7-2-5-10-6-8-3-1-4-9-6/h1,3-4H,2,5,7H2,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFNFMKNYGQSZRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30568986 | |

| Record name | N~1~-(Pyrimidin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137583-05-2 | |

| Record name | N1-2-Pyrimidinyl-1,2-ethanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137583-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N~1~-(Pyrimidin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30568986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.